4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one
CAS No.:
Cat. No.: VC9666140
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O3 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 4-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperazin-2-one |
| Standard InChI | InChI=1S/C22H23N3O3/c26-21-15-25(13-10-23-21)22(27)9-12-24-11-8-18-6-7-19(14-20(18)24)28-16-17-4-2-1-3-5-17/h1-8,11,14H,9-10,12-13,15-16H2,(H,23,26) |
| Standard InChI Key | MGURBLXTUWEJMF-UHFFFAOYSA-N |
| SMILES | C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Introduction
The compound 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one is a complex organic molecule that incorporates both indole and piperazine rings, with a benzyloxy group attached to the indole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its structural components.
Molecular Formula and Weight
The molecular formula for 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one can be deduced from its components:
-
Indole Part: C₉H₇N
-
Benzyloxy Part: C₇H₇O
-
Propanoyl Linker: C₃H₅O
-
Piperazin-2-one Part: C₄H₇N₂O
Combining these parts gives a molecular formula of C₂₃H₂₆N₃O₃ and a molecular weight of approximately 394.47 g/mol.
Synthesis
The synthesis of 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one typically involves several steps:
-
Preparation of 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic Acid: This can be achieved through a Friedel-Crafts acylation followed by a reduction step.
-
Activation of the Carboxylic Acid: Conversion to an acid chloride or anhydride.
-
Coupling with Piperazin-2-one: Using a suitable coupling reagent like DCC or HATU.
Biological Activities
Compounds with indole and piperazine rings are known for their potential biological activities, including:
-
Serotonin Receptor Modulation: Indole derivatives can interact with serotonin receptors.
-
Antimicrobial Properties: Piperazine derivatives have shown antimicrobial effects.
Comparison Table
Discussion
These compounds share structural similarities with 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one, highlighting the importance of indole and piperazine rings in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume